4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol
Description
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol (-SH) group at position 2 of the imidazole ring. The compound features a 4-chlorophenyl substituent at position 4 and a 2,4-dimethylphenyl group at position 1 (). This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and antioxidant contexts.
Properties
Molecular Formula |
C17H15ClN2S |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(2,4-dimethylphenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-8-16(12(2)9-11)20-10-15(19-17(20)21)13-4-6-14(18)7-5-13/h3-10H,1-2H3,(H,19,21) |
InChI Key |
INMGTFPRXUWVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that imidazole derivatives can inhibit the growth of bacteria and fungi, making them useful in developing antimicrobial agents.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer drug.
- Enzyme Modulation : The compound can selectively bind to certain enzymes and receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action within biological systems.
Synthesis and Industrial Applications
The synthesis of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol typically involves multiple steps. Continuous flow reactors are often utilized for large-scale production to enhance yield and purity. Optimizing reaction conditions is essential for efficient industrial synthesis.
Industrial Applications :
- Pharmaceuticals : The compound serves as a lead structure for developing new drugs targeting various diseases.
- Agriculture : Its antimicrobial properties may be leveraged in agricultural formulations to protect crops from pathogens.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Research : A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines through apoptosis induction. The research highlighted its potential as a chemotherapeutic agent.
- Antimicrobial Testing : In another study, the compound was tested against several bacterial strains, showing significant inhibitory effects comparable to established antibiotics. This suggests its viability as an alternative treatment option.
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to various enzymes, revealing insights into its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiol group may also play a role in binding to metal ions or forming disulfide bonds with protein targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and analogous imidazole derivatives:
Physicochemical Properties
- Thiol vs. Amine/Nitro Groups: The -SH group in the target compound increases polarity and redox activity compared to -NH₂ (basic) or -NO₂ (electron-withdrawing) groups. This enhances antioxidant capacity, as demonstrated in DPPH radical scavenging assays ().
Structural Planarity and Crystallography
Single-crystal X-ray diffraction (SC-XRD) of the target compound’s analog () reveals planar imidazole and aromatic rings (r.m.s. deviation <0.0058 Å), facilitating π-π stacking in molecular recognition. Fluorinated derivatives () show distorted geometries due to steric clashes between fluorine and methyl groups.
Research Findings and Trends
- Molecular Docking : The thiol group in the target compound forms hydrogen bonds with active-site residues of bacterial enzymes (e.g., DNA gyrase), explaining its antimicrobial mechanism ().
- Thermodynamic Stability : Density functional theory (DFT) studies () suggest that exact-exchange terms improve accuracy in predicting the stability of imidazole derivatives, particularly for thiol-containing variants.
Biological Activity
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol is an organic compound belonging to the imidazole family. Its unique structure, featuring a chloro-substituted phenyl group and a dimethyl-substituted phenyl group attached to an imidazole ring with a thiol group, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
- Molecular Formula : C17H15ClN2S
- Molecular Weight : 314.83 g/mol
- Structural Features : The compound contains a thiol group that can participate in redox reactions, enhancing its biological efficacy.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the thiol group enhances its interaction with microbial targets, potentially disrupting their cellular functions.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promising results in various cancer cell lines. Its ability to modulate enzyme activities and interact with cellular signaling pathways is crucial for its anticancer effects.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| HeLa (Cervical Cancer) | 3.8 |
| A549 (Lung Cancer) | 6.5 |
The data indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, with lower IC50 values indicating higher potency.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It selectively binds to certain enzymes, modulating their activity.
- Cell Signaling Modulation : The compound influences various signaling pathways involved in cell proliferation and apoptosis.
- Redox Reactions : The thiol group participates in redox reactions, contributing to its overall biological efficacy.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several imidazole derivatives, including our compound. Results demonstrated that it significantly inhibited the growth of both gram-positive and gram-negative bacteria.
- Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. A common approach utilizes thiourea derivatives and α-haloketones under acidic or basic conditions. For example, substituted imidazole-thiols can be synthesized via the Gould-Jacobs reaction, where aryl amines react with α-ketoesters followed by sulfur incorporation . Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., ammonium acetate) is critical to achieving high yields. Post-synthesis purification often involves column chromatography or recrystallization to isolate the thiol form, as thiol groups are prone to oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: and NMR confirm substituent positions and detect thiol proton signals (~1–3 ppm in DMSO-d). Aromatic protons from chlorophenyl and dimethylphenyl groups appear in the 6.5–8.0 ppm range .
- FT-IR: The thiol (-SH) stretch is observed at ~2550 cm, while imidazole ring vibrations occur at 1600–1450 cm .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight, with the molecular ion peak matching the theoretical mass (e.g., CHClNS: 321.05 g/mol) .
Q. How can researchers assess the antifungal activity of this compound?
Methodological Answer: Standard assays include:
- Broth Microdilution (CLSI M38): Determines minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans or Aspergillus fumigatus). Activity is compared to reference drugs like fluconazole .
- Agar Diffusion: Zones of inhibition are measured to evaluate potency. Structural analogs with electron-withdrawing groups (e.g., Cl) often show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Methodological Answer: Challenges include disorder in the thiol group or substituents (e.g., methylphenyl groups). Single-crystal X-ray diffraction with SHELXL software (via Olex2 interface) is used for refinement . For example, in a related imidazole-thiol derivative, the dithiolane ring exhibited positional disorder, resolved using PART instructions in SHELXL with occupancy ratios . Weak interactions (C–H⋯S, π–π stacking) are analyzed using Mercury software to understand packing motifs .
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and electrostatic potential surfaces. For instance, exact exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energy errors <2.4 kcal/mol) . Solvent effects are modeled using PCM, while NBO analysis identifies hyperconjugative interactions influencing thiol group reactivity .
Q. What strategies optimize regioselectivity in the synthesis of substituted imidazole-thiols?
Methodological Answer: Regioselectivity is controlled by:
- Precursor Design: Using pre-functionalized aryl groups (e.g., 2,4-dimethylphenyl) to direct cyclization.
- Catalytic Systems: Transition metals (e.g., CuI) promote selective C–S bond formation, reducing byproducts .
- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (e.g., 1,2-disubstituted imidazoles), while higher temperatures favor thermodynamic stability .
Q. How do substituents influence the compound’s environmental persistence?
Methodological Answer: Degradation pathways are studied via:
- HPLC-MS/MS: Identifies metabolites under UV irradiation or microbial action. Chlorophenyl groups increase persistence due to resistance to hydrolysis .
- QSAR Models: Correlate logP values with bioaccumulation potential. The compound’s logP (~3.5) suggests moderate hydrophobicity, requiring biodegradation studies in soil/water systems .
Data Highlights from Evidence
- Crystallographic Data: Bond lengths in the imidazole ring average 1.36–1.41 Å, with dihedral angles between aryl groups and the core ranging 30–67° .
- Computational Results: B3LYP/6-31G(d) calculations predict a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
- Biological Activity: MIC values for analogs range 8–32 µg/mL against C. albicans, outperforming older azoles in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
